molecular formula C20H20N4O3 B2913398 8-(4-methoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941935-84-8

8-(4-methoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2913398
CAS RN: 941935-84-8
M. Wt: 364.405
InChI Key: GGRFIEHQCHUDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-methoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The research has focused on the synthesis and evaluation of compounds with similar structures for their biological activities. For instance, compounds with the pyrazolo[1,5-a]-1,3,5-triazine ring system have been identified as potent phosphodiesterase type 4 inhibitors, exhibiting high isoenzyme selectivity and strong inhibition of LPS-induced TNFalpha release from human mononuclear cells (Raboisson et al., 2003). This highlights the therapeutic potential of such compounds in inflammatory diseases.

Antimicrobial and Antiviral Properties

Compounds derived from similar chemical scaffolds have been synthesized and screened for antimicrobial and antiviral activities. For example, novel 1,2,4-triazole derivatives demonstrated good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Another study on imidazo[1,5-a]-1,3,5-triazine derivatives found specific inhibitory effects on ortho- and paramyxoviruses, suggesting the relevance of these compounds in antiviral research (Golankiewicz et al., 1995).

Chemotherapeutic Potential

The synthesis and characterization of novel compounds with the pyrazolo[1,5-a]pyrimidine and related structures have also been explored for their cytotoxic and chemotherapeutic potentials. For example, some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing promising results (Hassan et al., 2014).

properties

IUPAC Name

8-(4-methoxyphenyl)-2-[(3-methylphenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14-4-3-5-15(12-14)13-24-19(26)18(25)23-11-10-22(20(23)21-24)16-6-8-17(27-2)9-7-16/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRFIEHQCHUDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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